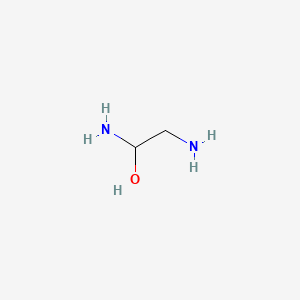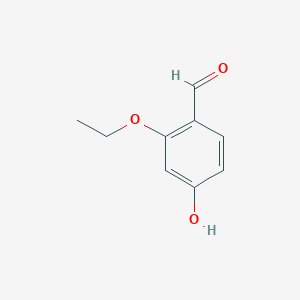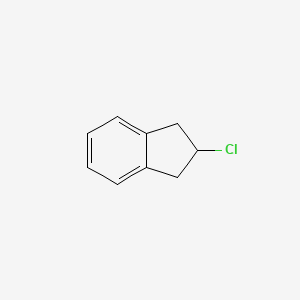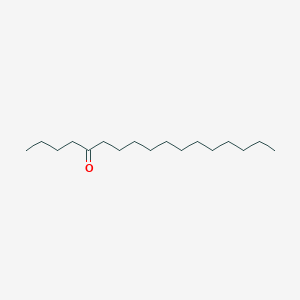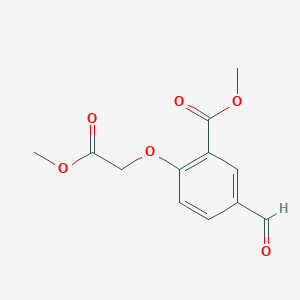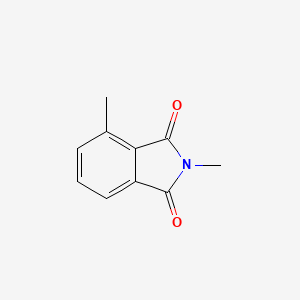
1H-Isoindole-1,3(2H)-dione, 2,4-dimethyl-
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular structure of a similar compound, 1H-Indole, 2,3-dihydro-, has a formula of C8H9N . It’s important to note that this is not the exact compound you asked about, but it may share some structural similarities.Chemical Reactions Analysis
Imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Structural and Spectral Properties
- IR Spectra and Structure Analysis: 1H-Isoindole-1,3(2H)-dione (phthalimide) and its derivatives undergo spectral and structural changes upon conversion into nitranions, significantly impacting carbonyl stretching frequencies. These changes have been studied using IR spectra and ab initio MO calculations, indicating delocalization of anionic charges within carbonyl groups (Binev et al., 1999).
Crystallographic Insights
- Molecular Structure and Crystal Formation: The structure of 2,4-dimethyl-1H-isoindole-1,3(2H)-dione reveals planarity in its molecular groups and the presence of weak C—H⋯O interactions, forming zigzag chains in crystals. This structure suggests potential for analyzing intramolecular and intermolecular interactions (Tariq et al., 2010).
Synthesis and Chemical Reactivity
- Facile Synthesis Methods: A simple method for synthesizing 1H-isoindole-1,3(2H)-diones, including 2,4-dimethyl derivatives, has been developed. This involves reactions with potassium cyanate or sodium thiocyanate, offering a route for efficient synthesis in neutral media (Nikpour et al., 2006).
- Vibrational Properties and Quantum Chemical Calculations: The study of vibrational properties through infrared and Raman spectroscopies, combined with quantum chemical calculations, provides insights into the structural and conformational properties of sulfur-substituted phthalimide derivatives (Torrico-Vallejos et al., 2010).
Biological Activity and Pharmaceutical Potential
- Anticancer Activity of Derivatives: Isoindole-1,3(2H)-dione compounds, including those with 2,4-dimethyl groups, have been studied for their anticancer activities. The effectiveness of these compounds varies based on their substituents, indicating potential for targeted cancer therapies (Tan et al., 2020).
- Cyclooxygenase Inhibitory Activity: New derivatives of 1H-isoindole-1,3(2H)-dione exhibit cyclooxygenase inhibitory activity, which is pivotal in developing novel anti-inflammatory drugs (Szkatuła et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)10(13)11(2)9(7)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEDZEXRESXLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510669 | |
| Record name | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2,4-dimethyl- | |
CAS RN |
83844-42-2 | |
| Record name | 2,4-Dimethyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



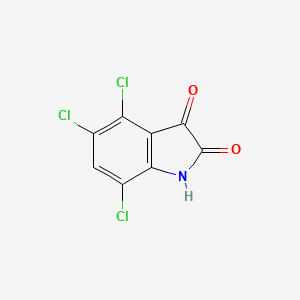

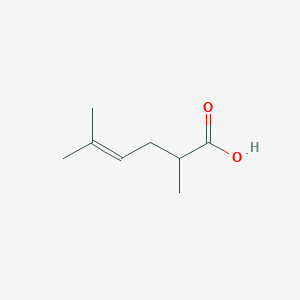
![7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one](/img/structure/B3057603.png)
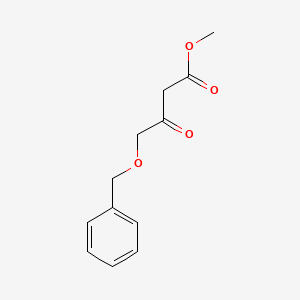


![(1,4-Phenylene)bis[(dichloromethyl)silane]](/img/structure/B3057609.png)
